molecular formula C19H26N2O B5495060 (2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one

Cat. No.: B5495060
M. Wt: 298.4 g/mol
InChI Key: HRQHAKPWLXXZGF-UZYVYHOESA-N
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Description

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one is a complex organic compound characterized by its unique structure, which includes a cycloheptanone ring and a hydrazinylidene group attached to a cyclohexylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one typically involves the condensation of cycloheptanone with 4-cyclohexylphenylhydrazine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with cellular pathways, modulating enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methylphenyl)hydrazinylidene]cycloheptan-1-one
  • (2Z)-2-[(4-ethylphenyl)hydrazinylidene]cycloheptan-1-one
  • (2Z)-2-[(4-isopropylphenyl)hydrazinylidene]cycloheptan-1-one

Uniqueness

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-19-10-6-2-5-9-18(19)21-20-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h11-15,20H,1-10H2/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQHAKPWLXXZGF-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NN=C3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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